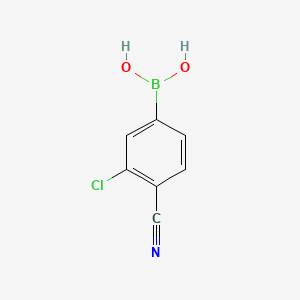

(3-Chloro-4-cyanophenyl)boronic acid

Beschreibung

(3-Chloro-4-cyanophenyl)boronic acid is a boronic acid derivative featuring a chloro substituent at the 3-position and a cyano group at the 4-position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, with substituents critically influencing reactivity and applications in medicinal chemistry, diagnostics, and materials science . The chloro and cyano groups are electron-withdrawing substituents (EWGs), which are expected to lower the compound’s pKa and enhance its Lewis acidity compared to analogs with electron-donating groups (EDGs) .

Eigenschaften

IUPAC Name |

(3-chloro-4-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJTUOIMDNJEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674576 | |

| Record name | (3-Chloro-4-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008415-02-8 | |

| Record name | (3-Chloro-4-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-cyanophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method Using Aryl Halides and Pinacolborane

One common method involves the reaction of an aryl halide with pinacolborane in the presence of a transition metal catalyst. This method is efficient for synthesizing boronic acids from aryl halides.

- Reagents: 3-Chloro-4-cyanophenyl halide, pinacolborane, palladium catalyst (e.g., Pd(PPh3)4).

- Solvent: Toluene or THF.

- Temperature: Room temperature to 100°C.

Method Using Lithium 2,2,6,6-Tetramethylpiperidide

Another approach involves the use of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to facilitate the reaction between an aromatic nitrile and trialkoxyborane. This method is particularly useful for boronic acids containing nitrile groups.

- Reagents: Aromatic nitrile, trialkoxyborane (e.g., triisopropoxyborane), LiTMP.

- Solvent: THF.

- Temperature: -100°C to 0°C.

Method Using Grignard Reagents

A traditional method involves the reaction of a Grignard reagent with trialkoxyborane. This method is widely used for synthesizing boronic acids from aryl halides.

- Reagents: Aryl halide, magnesium, trialkoxyborane.

- Solvent: Diethyl ether or THF.

- Temperature: Room temperature.

Analysis of Preparation Methods

The choice of preparation method depends on the availability of starting materials, the desired yield, and the purity of the product. Each method has its advantages and limitations.

| Method | Advantages | Limitations |

|---|---|---|

| Aryl Halide + Pinacolborane | High yield, efficient | Expensive catalysts |

| LiTMP + Trialkoxyborane | Suitable for nitrile-containing compounds | Requires low temperatures |

| Grignard Reagent + Trialkoxyborane | Traditional, widely applicable | Requires careful handling of Grignard reagents |

Solubility and Stock Solution Preparation

For handling and storage, it is essential to consider the solubility of this compound in various solvents. The solubility data can guide the preparation of stock solutions for further reactions.

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | High |

| Ethanol | Moderate |

| Water | Low |

To prepare a stock solution, dissolve the required amount of this compound in an appropriate solvent. For example, to prepare a 1 mM solution in DMSO, use the following volumes:

| Amount (mg) | Volume (mL) |

|---|---|

| 1 mg | 6.0632 mL |

| 5 mg | 30.3159 mL |

| 10 mg | 60.6318 mL |

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most common and significant reactions involving (3-Chloro-4-cyanophenyl)boronic acid.

-

Reaction Type : A cross-coupling reaction between a boronic acid and an aryl or vinyl halide, or triflate.

-

Reagents and Conditions : Requires a palladium catalyst, a base, and a solvent. Common palladium catalysts include or . Bases such as potassium carbonate () or sodium carbonate () are typically used. Solvents can vary, including toluene, ethanol, 1,4-dioxane, and water mixtures .

-

Mechanism : The boronic acid acts as a nucleophile, attacking the electrophilic aryl or vinyl halide. The palladium catalyst facilitates the formation of a new carbon-carbon bond.

-

Products : Biaryl compounds are formed as major products.

-

Reaction Conditions Optimization : The reaction is sensitive to the ligand. The homo-coupling of boronic acid can be suppressed significantly by using ethanol as the solvent .

Example :

This compound can be reacted with various benzylammonium salts using a palladium catalyst to form diarylmethanes .

Table 1: Suzuki-Miyaura Coupling of this compound

Deborylative Cyanation

Aryl boronic acids, including this compound, can undergo deborylative cyanation to yield aryl nitriles .

-

Reaction Type : Transformation of a boronic acid group into a cyano group .

-

Reagents and Conditions : Requires a cyanation agent and often a palladium catalyst .

-

Catalyst and Ligand : Palladium catalysts such as Pd G3 μ-OMs dimer, ligands like xantphos, and bases such as are effective .

-

Limitations : Carboxylic acid, bromo, and polyfluoro-substituted aryl boronic acids, as well as N-heteroaromatic boronic acids, are unsuitable substrates for this protocol .

-

Alternative Method : Boronic acids can be replaced with corresponding trifluoroborates to overcome limitations .

Halodeboronation

Aryl boronic acids can undergo halodeboronation in the presence of a copper catalyst and an electrophilic halogen reagent .

-

Reaction Type : Replacement of the boronic acid group with a halogen atom .

-

Reagents and Conditions : Requires a copper catalyst and an electrophilic halogen reagent .

-

Mechanism : The reaction proceeds via an ipso-halodeboronation pathway, supported by control reactions using organoboron reagents .

Oxidation

Boronic acids can be oxidized to form phenols.

-

Reaction Type : Oxidation of the boronic acid group.

-

Reagents and Conditions : Requires oxidizing agents such as hydrogen peroxide ().

-

Products : Phenols are formed via the oxidation of the boronic acid group.

Copper-Catalyzed Carboxylation

Aryl boronic acids can be carboxylated using carbon dioxide () with a copper catalyst .

These reactions highlight the versatility of this compound as a synthetic intermediate in organic chemistry. Its applications range from forming biaryl compounds to synthesizing complex molecules with cyano and halogen functionalities .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Chloro-4-cyanophenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds. The compound serves as an effective coupling partner due to its electron-withdrawing cyano group, which enhances reactivity .

Deborylative Cyanation

Recent studies have demonstrated that this compound can be utilized in deborylative cyanation reactions. These reactions allow the introduction of cyano groups into aromatic systems, creating valuable intermediates for further functionalization. The use of this boronic acid in such reactions has shown high functional group compatibility and good yields under mild conditions .

Medicinal Chemistry

Antiviral Agents Development

The compound has been investigated as a potential building block for developing antiviral agents, particularly against viral proteases such as those from SARS-CoV-2. Its incorporation into drug candidates aims to enhance potency and selectivity against viral targets, showcasing its relevance in contemporary pharmaceutical research .

Biological Activity Studies

Research has indicated that this compound derivatives exhibit biological activity that can be harnessed for therapeutic purposes. For example, modifications to the compound have led to the discovery of novel non-peptidic inhibitors targeting specific enzymes involved in disease pathways .

Wirkmechanismus

The mechanism of action of (3-Chloro-4-cyanophenyl)boronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitate the formation of carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Effects

The electronic and steric profiles of boronic acids are dictated by their substituents. Below is a comparison of (3-Chloro-4-cyanophenyl)boronic acid with structurally related compounds:

Physicochemical Properties: Acidity (pKa)

The pKa of boronic acids determines their ability to form boronate esters, a critical factor in physiological and synthetic contexts:

- 3-AcPBA (3-acetamidophenylboronic acid) and 4-MCPBA (4-methylcarboxyphenylboronic acid) exhibit pKa values >8.5, limiting their utility at physiological pH .

- Phenylboronic acid has a pKa of ~8.8, but EWGs like -F or -CN lower this value. For example, 3-fluorophenylboronic acid has a pKa of ~7.5 .

- Predicted pKa for this compound: The combined electron-withdrawing effects of -Cl and -CN likely reduce its pKa to <7, enhancing its reactivity in aqueous environments and making it suitable for applications like glucose sensing or enzyme inhibition .

Reactivity in Cross-Coupling Reactions

Substituents significantly impact Suzuki-Miyaura coupling efficiency. For example:

- 3,4-Dichlorophenylboronic acid achieves 68% yield in Pd-catalyzed coupling .

- 4-Methylphenylboronic acid (EDG) gives 72% yield under similar conditions .

- 4-Carboxy-3-chlorophenylboronic acid shows versatility in forming complex structures due to its dual functional groups .

The cyano group in the target compound may improve reaction rates due to enhanced electrophilicity, though steric hindrance from the -Cl and -CN substituents could slightly reduce yields compared to less substituted analogs.

Biologische Aktivität

(3-Chloro-4-cyanophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CHBClNO

- Molecular Weight : 173.48 g/mol

- Structure : Contains a chloro group and a cyano group, which enhance its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins involved in disease processes. Boronic acids, in general, are known for their role as enzyme inhibitors, particularly in the context of protease inhibition and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, leading to inhibition.

- Quorum Sensing Modulation : They may interfere with bacterial communication systems, potentially serving as antibacterial agents.

- Kinase Inhibition : Research indicates that derivatives of boronic acids can inhibit kinases, which are critical in cancer signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Case Studies

-

Inhibition of Proteases :

A study demonstrated that this compound effectively inhibited the activity of certain proteases linked to tumor progression. The compound was shown to bind covalently to the active site, leading to reduced enzyme activity and subsequent tumor cell proliferation. -

Quorum Sensing Interference :

Research indicated that this compound could disrupt the quorum sensing mechanisms in Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. By inhibiting signaling molecules, it reduced biofilm formation and virulence factor production. -

Kinase Activity Modulation :

A series of experiments revealed that derivatives of this compound exhibited selective inhibition of various kinases involved in cancer signaling pathways. This suggests potential use in targeted cancer therapies.

Synthesis and Applications

This compound is synthesized through methods such as Suzuki coupling reactions, which allow for the formation of complex organic molecules. Its applications extend beyond medicinal chemistry into materials science and organic electronics due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing high-purity (3-chloro-4-cyanophenyl)boronic acid?

- Methodological Answer :

- Protodeboronation : Alkyl boronic esters can undergo protodeboronation to yield boronic acids. Optimize reaction conditions (e.g., pH, temperature) to minimize side reactions like oxidative deboronation .

- Protective Group Strategies : Use pinacol esters as intermediates to stabilize the boronic acid during synthesis, reducing premature reactivity .

- Purification : Employ recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the compound, as boronic acids are prone to oligomerization .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use B NMR to confirm boronic acid functionality (δ ~30 ppm for free boronic acid; δ ~10 ppm for esterified forms) .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles (B–O ~1.36 Å) and planarity of the aryl ring .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents (Cl, CN) on boronic acid Lewis acidity .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Proteasome Inhibition : Incorporate into peptidomimetics (e.g., bortezomib analogs) via Suzuki-Miyaura coupling to target catalytic threonine residues .

- Glycoprotein Targeting : Exploit boronic acid-diol interactions to design probes for cancer cell surface glycans (e.g., sialic acid) using SPR or fluorescence assays .

Advanced Research Questions

Q. How can researchers address contradictory data in Suzuki-Miyaura coupling efficiency with this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)/SPhos vs. Pd(dppf)Cl to mitigate steric hindrance from the chloro and cyano groups .

- Solvent Optimization : Use DME/HO mixtures (4:1) to enhance solubility and reduce aggregation .

- Competition Experiments : Compare coupling rates with model substrates (e.g., 4-chlorophenylboronic acid) to isolate electronic vs. steric effects .

Q. What experimental approaches resolve discrepancies in reported binding constants for boronic acid-diol interactions?

- Methodological Answer :

- SPR Spectroscopy : Immobilize boronic acid on carboxymethyl dextran surfaces to measure real-time binding kinetics (e.g., K for fructose: ~1 mM) .

- Stopped-Flow Kinetics : Quantify kon/koff rates (e.g., kon for fructose: 1.2 × 10 Ms) to differentiate thermodynamic vs. kinetic selectivity .

- Buffer Optimization : Use 50 mM HEPES (pH 7.4) with 150 mM NaCl to minimize non-specific interactions with glycoproteins .

Q. How can researchers quantify trace impurities in this compound for pharmaceutical-grade applications?

- Methodological Answer :

- LC-MS/MS : Use MRM mode (m/z transitions: 182 → 137 for boronic acid) with a C18 column (2.1 × 50 mm, 1.8 µm) and 0.1% formic acid in mobile phases .

- Validation : Achieve LOD <0.1 ppm via spike-recovery experiments (accuracy: 95–105%) in drug substance matrices .

Q. What strategies improve the thermal stability of this compound in material science applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identify degradation onset temperatures (e.g., ~200°C for aryl boronic acids) and correlate with substituent effects (Cl/CN reduce thermal stability) .

- Co-polymerization : Incorporate into flame-retardant polymers via radical polymerization to enhance char formation .

Key Research Findings

- Drug Design : Boronic acids mimic transition states in proteasome inhibition (e.g., bortezomib’s IC = 0.6 nM) .

- Sensing : Fluorescent probes achieve 10 nM detection limits for glucose via boronate ester formation .

- Synthesis : Automated IMCR platforms enable rapid diversification of boronic acid libraries (>100 analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.